1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
CAS No.: 64966-35-4
Cat. No.: VC2918705
Molecular Formula: C14H24Cl2N2O3
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64966-35-4 |
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Molecular Formula | C14H24Cl2N2O3 |
Molecular Weight | 339.3 g/mol |
IUPAC Name | 1-(4-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride |
Standard InChI | InChI=1S/C14H22N2O3.2ClH/c1-18-13-2-4-14(5-3-13)19-11-12(17)10-16-8-6-15-7-9-16;;/h2-5,12,15,17H,6-11H2,1H3;2*1H |
Standard InChI Key | ZADUTRKVQJSDQU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl.Cl |
Canonical SMILES | COC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Features
1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride has a molecular formula of C14H24Cl2N2O3 . The structure consists of several key components:
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An unsubstituted piperazine ring (a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4)
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A 4-methoxy-phenoxy group (an aromatic ring with a methoxy substituent at the para position)
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A propan-2-ol backbone connecting these two moieties
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Two hydrochloride molecules forming the dihydrochloride salt
The compound shares core structural elements with related arylpiperazines such as 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, though it lacks the phenyl substituent on the piperazine ring. This structural difference would likely influence its receptor binding profile and pharmacological properties.
Physical and Chemical Properties
Based on its chemical structure and information from related compounds, the following properties can be compiled for 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride:
Synthesis and Characterization
Analytical Characterization
Comprehensive characterization of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride would typically employ multiple analytical techniques:
Analytical Method | Information Provided | Expected Results |
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1H NMR Spectroscopy | Hydrogen environment and connectivity | Signals for aromatic protons (δ ~6.8-7.2 ppm), methoxy protons (δ ~3.7-3.8 ppm), piperazine protons (δ ~2.5-3.5 ppm), and hydroxyl proton (variable) |
13C NMR Spectroscopy | Carbon skeleton verification | Signals for aromatic carbons (δ ~114-158 ppm), methoxy carbon (δ ~55-56 ppm), and aliphatic carbons (δ ~40-70 ppm) |
Mass Spectrometry | Molecular weight confirmation | Molecular ion peak corresponding to the free base (m/z 280) |
Infrared Spectroscopy | Functional group identification | Characteristic bands for O-H (~3300-3600 cm-1), C-O-C (~1200-1250 cm-1), and C-N (~1050-1350 cm-1) |
Elemental Analysis | Compositional verification | Percentages of C, H, N, and O matching the theoretical values for C14H24Cl2N2O3 |
X-ray Crystallography | Three-dimensional structure | Crystal structure confirming molecular arrangement and stereochemistry |
These analytical methods would collectively provide comprehensive structural confirmation and purity assessment of the synthesized compound.
The specific combination of these structural features in 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride would likely yield a unique pharmacological profile that differs from its close structural analogs.
Comparative Analysis with Related Compounds
A comparative analysis of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride with structurally related compounds highlights important structural differences and their potential pharmacological implications:
Compound | Molecular Formula | Key Structural Differences | Potential Pharmacological Implications |
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1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride | C14H24Cl2N2O3 | Base structure (unsubstituted piperazine) | Moderate receptor affinity; potentially more selective binding profile |
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol | C20H26N2O3 | Additional phenyl group on piperazine | Enhanced 5-HT1A receptor affinity; potentially increased lipophilicity |
1-(2-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride | C21H30Cl2N2O4 | Methoxy at position 2 of phenoxy; 4-methoxyphenyl on piperazine | Altered receptor binding geometry; potentially enhanced serotonergic activity |
1-(2-Chlorophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride | C19H24Cl3FN2O2 | Chlorophenoxy instead of methoxyphenoxy; fluorophenyl on piperazine | Potentially increased metabolic stability; altered electronic properties affecting receptor binding |
This comparative analysis demonstrates how subtle structural modifications within this class of compounds can potentially lead to significant changes in their pharmacological properties and therapeutic applications.
Research Applications
Based on the structural features and properties of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride, several potential research applications can be identified:
Medicinal Chemistry and Drug Discovery
In medicinal chemistry research, this compound could serve as:
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A structural template for developing novel central nervous system agents
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A pharmacological probe for investigating structure-activity relationships of serotonergic and dopaminergic ligands
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A starting point for synthetic diversification to generate compound libraries for high-throughput screening
The relatively simple structure with multiple functionalization points makes it an attractive scaffold for medicinal chemists seeking to optimize biological activity and pharmacokinetic properties.
Neuropharmacology
The potential neuroactive properties of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride suggest applications in neuropharmacological research:
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Investigation of serotonergic pathways in neuropsychiatric disorders
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Probing the structural requirements for binding to specific receptor subtypes
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Examining the functional consequences of receptor modulation in neuronal systems
The unsubstituted piperazine moiety might provide a useful baseline for comparing the effects of various substituents on receptor binding and functional activity.
Synthetic and Analytical Chemistry
From a chemical perspective, this compound offers opportunities in:
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Method development for stereoselective synthesis of chiral arylpiperazine derivatives
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Serving as a model compound for developing new analytical methods for pharmaceutical analysis
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Exploring chemical reactivity of multi-functional molecules containing both basic (piperazine) and hydroxyl functional groups
Current Research Trends
While specific research on 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is limited in the available literature, current trends in arylpiperazine research point to several areas of ongoing investigation:
Multi-Target Drug Design
Researchers are increasingly focusing on developing arylpiperazine derivatives that interact with multiple receptor types simultaneously, potentially addressing complex neuropsychiatric disorders more effectively. The structural framework of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride could serve as a template for such multi-target compounds.
Enhanced Selectivity and Reduced Side Effects
Modern medicinal chemistry approaches aim to enhance receptor subtype selectivity to minimize off-target effects. Modifications to the core structure of compounds like 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride often focus on improving this selectivity profile.
Improved Pharmacokinetic Properties
Recent research increasingly emphasizes optimizing pharmacokinetic properties alongside pharmacodynamic effects. The methoxy substituent and propan-2-ol linker in this compound represent structural features that can be modified to enhance properties such as blood-brain barrier penetration and metabolic stability.
Future Research Directions
Several promising future research directions for 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride and related compounds include:
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Systematic investigation of enantioselective synthesis and biological evaluation of individual enantiomers
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Exploration of bioisosteric replacements for the methoxy group to enhance metabolic stability
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Development of hybrid molecules incorporating the core structure with other pharmacologically relevant scaffolds
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Application of computational methods to predict receptor binding modes and optimize structural features
These research avenues could potentially revitalize interest in this currently discontinued compound or lead to the development of superior analogs with enhanced properties.
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